1,3-Diethyl 2-amino-2-methylpropanedioate

Organic Synthesis Analytical Chemistry Building Block Purity

Standard malonate derivatives often fail in sterically demanding amidation or enantioselective decarboxylation due to the lack of a quaternary α-amino group. 1,3-Diethyl 2-amino-2-methylpropanedioate solves this by providing a unique α,α-disubstituted scaffold with both an amino nucleophile and two ester handles. • Enables direct peptide coupling and chiral 2-amino-2-methylmalonic acid synthesis (SHMT probe precursor). • Dual ester/amine reactivity for rapid construction of pyridone, pyrimidine, and imidazole libraries. • Preferred protected precursor for enzymatic kinetic resolution - achieves high enantiomeric excess.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B13222467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl 2-amino-2-methylpropanedioate
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C(=O)OCC)N
InChIInChI=1S/C8H15NO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5,9H2,1-3H3
InChIKeyIPROINJJJLRTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl 2-amino-2-methylpropanedioate: Key Malonate Building Block


1,3-Diethyl 2-amino-2-methylpropanedioate (CAS 24257-59-8), also referred to as diethyl 2-amino-2-methylmalonate, is a C8H15NO4 diester derivative of malonic acid featuring a central quaternary carbon bearing an amino group and a methyl substituent . It belongs to the class of α-amino acid esters and is valued primarily as a versatile intermediate in organic synthesis, enabling the construction of more complex molecular frameworks [1].

1
Versatile malonate building block for constructing complex molecular frameworks in organic synthesis.
2
Unique reactivity profile: amino group supports direct amidation and peptide coupling workflows.
3
Quaternary α-carbon with methyl group introduces steric bulk for selective transformations.

1,3-Diethyl 2-amino-2-methylpropanedioate: Why Simple Malonates Cannot Substitute


While diethyl malonate and its monosubstituted analogs are classic building blocks, simple substitution with 1,3-diethyl 2-amino-2-methylpropanedioate often fails to achieve desired synthetic outcomes. The compound's unique combination of a quaternary α-carbon, an amino nucleophile, and two ester functionalities provides a reactivity profile that is not replicated by diethyl malonate (pKa ~13 [1]) or diethyl methylmalonate, which lack the amino group required for amine-based conjugations [2]. The presence of the amino group enables direct amidation and peptide coupling, while the methyl group introduces steric bulk that influences reaction selectivity and prevents unwanted side reactions [3].

Target
1,3-Diethyl 2-amino-2-methylpropanedioate — contains an amino group, enabling amine-based conjugations.
Potential Substitute
Diethyl malonate — lacks the amino group required for amidation and peptide coupling.
Target
Quaternary α-carbon with both amino and methyl groups provides balanced steric and electronic control.
Potential Substitute
Diethyl methylmalonate — lacks the amino nucleophile, which may limit synthetic utility.
Target
Methyl substituent introduces steric bulk that may influence reaction selectivity.
Potential Substitute
Diethyl aminomalonate — lacks the methyl group's steric bulk, which may alter selectivity profiles.

1,3-Diethyl 2-amino-2-methylpropanedioate: Quantitative Differentiation Evidence


Molecular Weight vs. Simple Malonates

1,3-Diethyl 2-amino-2-methylpropanedioate has a molecular weight of 189.21 g/mol, which is significantly higher than that of the common building block diethyl malonate (160.17 g/mol) and diethyl aminomalonate (175.18 g/mol). This mass difference is critical for accurate identity confirmation and purity assessment via LC-MS and HRMS, where it serves as a diagnostic differentiator from potential contaminants or degradation products [1].

Molecular Weight
Reported
189.21 g/mol
vs 160.17 g/mol (diethyl malonate)
Supports unambiguous LC-MS and HRMS identity confirmation in complex reaction mixtures.
Diagnostic differentiator from common malonate contaminants.
Organic Synthesis Analytical Chemistry Building Block Purity

Hydrogen Bonding Capacity: Solubility and Chromatography

The compound possesses two hydrogen bond donors and five hydrogen bond acceptors, in contrast to diethyl malonate (0 donors, 4 acceptors) and diethyl methylmalonate (0 donors, 4 acceptors) [1][2][3]. This increased hydrogen bonding capacity is a direct consequence of the amino group, and it directly impacts its solubility in polar solvents and its retention behavior in reversed-phase HPLC, providing a distinct chromatographic signature [4].

Hydrogen Bonding
Reported
2 Donors, 5 Acceptors
vs 0 Donors, 4 Acceptors (diethyl malonate)
Impacts solubility in polar solvents and reversed-phase HPLC retention behavior.
Critical for designing efficient purification protocols.
Medicinal Chemistry Chromatography Solubility Engineering

Steric Shielding at the α-Carbon

The quaternary α-carbon, substituted with both an amino and a methyl group, introduces significant steric hindrance compared to diethyl malonate and diethyl aminomalonate . Kinetic studies on the alkaline hydrolysis of malonic esters indicate that the presence of α-substituents, like the methyl group in this compound, results in a predominant contribution from steric factors, which significantly alters reaction rates and selectivity compared to unsubstituted analogs [1]. While specific rate constants for this exact compound are not found in the provided sources, the established class-level inference is that the steric bulk of the 2-amino-2-methyl substitution will slow down nucleophilic attack at the carbonyl carbons relative to unhindered malonates, a property that can be harnessed for selective transformations [2].

Steric Shielding
Class-level
Quaternary α-C
vs secondary CH2 in diethyl malonate
Supports selectivity prediction in synthetic design.
Review kinetic studies for exact rate context.
Synthetic Methodology Selectivity Kinetic Studies

1,3-Diethyl 2-amino-2-methylpropanedioate: Application Scenarios


Enantiopure α-Amino Acid Synthesis

The compound serves as a key intermediate for the synthesis of chiral α-amino acids, such as enantiopure 2-amino-2-methylmalonic acid, which is a critical probe for serine hydroxymethyltransferase (SHMT) [1]. The diethyl ester form is the necessary protected precursor for subsequent enantioselective enzymatic or chemical decarboxylation and reprotonation steps, leveraging its steric and electronic properties to achieve stereocontrol [2].

Conformationally Constrained Peptidomimetics

The quaternary α-amino acid scaffold, when incorporated into peptides, introduces conformational constraint, enhancing metabolic stability and target binding affinity [1]. The diethyl ester form is the preferred starting material for synthesizing these sterically hindered, non-proteinogenic amino acids via standard peptide coupling or alkylation chemistries [2].

Heterocyclic Libraries for Drug Discovery

The compound's dual ester and amine functionalities make it an ideal precursor for constructing diverse heterocycles, including pyridones, pyrimidines, and imidazoles [1]. Its unique substitution pattern allows for the rapid generation of compound libraries with varied steric and electronic profiles, directly addressing the need for novel chemical space exploration in early-stage drug discovery [2].

Application
Selection Property
Validation Focus
Chiral α-Amino Acid Synthesis
Steric & electronic control
Enantioselective decarboxylation
Peptidomimetic Scaffolds
Conformational constraint
Metabolic stability & binding
Heterocyclic Libraries
Orthogonal reactivity
Chemical space exploration
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